4-Imidazol-1-yl-cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

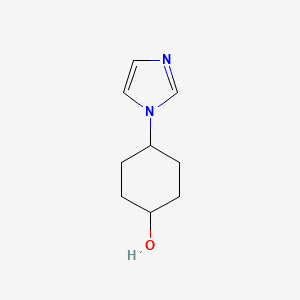

4-Imidazol-1-yl-cyclohexanol is a cyclohexanol derivative substituted with an imidazole ring at the 4-position. The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its role in biological systems (e.g., histidine residues in enzymes) and coordination chemistry due to its ability to act as a ligand. The cyclohexanol backbone provides rigidity and influences solubility and stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazol-1-yl-cyclohexanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Ullmann reaction, where p-bromoanisole and imidazole are used as starting materials. The reaction is carried out in the presence of a catalyst, alkali, and a suitable solvent. After the reaction, the product is extracted, purified, and crystallized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Imidazol-1-yl-cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Imidazole-Based Supramolecular Complexes

The formation of supermolecules via noncovalent bonds can influence the function of living molecules within biological systems, improving drug solubility, bioavailability, biocompatibility, drug targeting, and curative effects, while also reducing multidrug resistance, toxicity, and adverse effects . Imidazole-based supermolecules, such as I1 , I2 , I3 and I4 , are used in clinical settings and possess potential for the development of supramolecular species . Imidazole-based supermolecules have applications such as anticancer, antibacterial, antifungal, antiparasitic, antidiabetic, antihypertensive, and anti-inflammatory medicinal agents, as well as use as ion receptors, imaging agents, and pathologic probes .

Anticancer Activity

Many studies show the potential of imidazole in anticancer applications . HO-1 overexpression has been reported in several types of human malignancies, and the inhibition of HO-1 is considered a valuable anticancer approach . In fragment-based joining experiments, the benzyl group was joined to the imidazole inside the binding pocket of HO-1 . A compound (4d ) has been found to inhibit HO-1 with an IC50 of 1.03 μM . Several compounds have been developed and evaluated for antitumor potential against different cancer cell lines :

Examples of Imidazole-based Compounds with Anticancer Activity :

| Compounds | IC50 value (C6) | IC50 value (HepG2) |

|---|---|---|

| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| 20b | 20 ± 2.0 | 26.33 ± 1.53 |

| 20c | 32.67 ± 6.43 | 275.0 ± 35.36 |

| 20d | 22.0 ± 3.61 | 29.33 ± 1.15 |

| 20e | 16.33 ± 2.31 | 31.67 ± 7.23 |

| 20f | 19.50 ± 2.12 | 28.67 ± 1.15 |

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| 20h | > 500 | > 500 |

| 20i | 24.33 ± 4.04 | > 500 |

| 20j | 19.33 ± 2.31 | > 500 |

| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |

| Compounds | Cancer cells (IC50 µM) (A549) | Cancer cells (IC50 µM) (MCF-7) | Cancer cells (IC50 µM) (HEP-G2) | Cancer cells (IC50 µM) (OVCAR-3) |

|---|---|---|---|---|

| 21a | 119.3 ± 29.9 | 13.49 ± 0.16 | 24.2 ± 0.32 | 16.91 ± 0.37 |

| 21b | 19.17 ± 0.43 | 18.09 ± 0.28 | 59.13 ± 0.92 | 24.7 ± 1.69 |

| 21c | 17.41 ± 0.16 | 16.04 ± 0.24 | 140.85 ± 0.88 | 34.44 ± 1.55 |

| 21d | 35.89 ± 0.84 | 32.55 ± 3.26 | 36.54 ± 1.35 | 36.48 ± 1.36 |

| 22a | 12.47 ± 0.18 | 12.12 ± 0.10 | 15.44 ± 0.25 | 16.09 ± 0.39 |

| 22b | 41.05 ± 1.61 | 53.54 ± 1.12 | 117.28 ± 2.42 | 59.01 ± 8.91 |

| 22c | > 314 | 254.9 ± 13.6 | > 314 | 299.52 ± 9.27 |

| 22d | 15.79 ± 0.49 | 13.42 ± 0.24 | 17.6 ± 0.25 | 16.13 ± 0.32 |

| 23a | 10.3 ± 0.13 | 9.65 ± 0.06 | 10.16 ± 0.08 | 10.5 ± 0.10 |

| 23b | 54.12 ± 1.20 | 53.19 ± 0.77 | 64.91 ± 0.24 | 28.71 ± 1.44 |

| 23c | 56.21 ± 0.96 | 56.09 ± 0.14 | 36.61 ± 1.89 | 11.4 ± 0.24 |

| 23d | 19.53 ± 0.71 | 14.73 ± 0.09 | 15.49 ± 0.16 | 14.04 ± 0.29 |

| 24a | 10.73 ± 0.58 | 9.73 ± 0.16 | 10.33 ± 0.06 | 10.34 ± 0.19 |

| 24b | 11.64 ± 0.25 | 11.14 ± 0.07 | 32.16 ± 1.83 | 12.55 ± 0.12 |

| 24c | 22.36 ± 0.54 | 21.12 ± 0.53 | 58.74 ± 0.75 | 13.29 ± 0.47 |

| 24d | 50.45 ± 0.82 | 54.41 ± 0.72 | 56.45 ± 0.86 | 33.13 ± 0.14 |

| 25a | 14.59 ± 0.40 | 10.38 ± 0.08 | 36.13 ± 0.75 | 22.44 ± 0.47 |

| 25b | 10.76 ± 0.29 | 10.15 ± 0.06 | 42.05 ± 0.91 | 16.32 ± 0.45 |

| 25c | 10.27 ± 0.15 | 11.12 ± 0.20 | 50.24 ± 0.88 | 14.88 ± 0.67 |

| 25d | 24.06 ± 0.08 | 22.93 ± 0.49 | 21.38 ± 0.68 | 0.14.22 ± 0.33 |

| 26a | 9.73 ± 0.07 | 8.91 ± 0.07 | 10.93 ± 0.10 | 10.76 ± 0.12 |

| 26b | 11.79 ± 0.27 | 11.34 ± 0.17 | 47.88 ± 0.76 | 13.76 ± 0.27 |

| 26c | 16.92 ± 0.61 | 11.93 ± 0.14 | 32.92 ± 0.38 | 13.4 ± 0.33 |

| 26d | 81.48 ± 1.40 | 35.69 ± 0.47 | 95.7 ± 2.44 | 42.24 ± 2.43 |

| DOX | 0.46 ± 0.01 | 0.42 ± 0.01 | 0.72 ± 0.01 | 3.95 ± 0.09 |

| Cisplatin | 7.31 ± 0.44 | 11.7 ± 0.12 | 3.97 ± 0.04 | 16.04 ± 0.74 |

Antibacterial Activity

Some derivatives of 1,3-diazole exhibit antibacterial activities . For example, compounds 1a and 1b showed good antimicrobial potential against S. aureus, E. coli, and B. subtilis . Compound 4 h shows the most potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Other Activities

Imidazole compounds have demonstrated a range of activities, leading to their use in treatments for various conditions :

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-cyclohexanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethynyl-1-cyclohexanol (CAS 78-27-3)

- Substituent Comparison: 4-Imidazol-1-yl-cyclohexanol: Features an imidazole ring (aromatic, hydrogen-bonding capable). 1-Ethynyl-1-cyclohexanol: Contains an ethynyl (-C≡CH) group, a linear alkyne.

- The ethynyl group may confer reactivity in click chemistry or alkyne-specific transformations, whereas the imidazole could participate in metal coordination or acid-base interactions.

- Safety and Applications: Both compounds are labeled for R&D use (1-Ethynyl-1-cyclohexanol: restricted to non-medicinal/household applications ). Imidazole derivatives are more likely to engage in biological interactions (e.g., enzyme inhibition) compared to ethynyl-substituted analogs.

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one ()

- Substituent Comparison: this compound: Single imidazole ring with a hydroxyl group. Compound I (): Hybrid benzoxadiazole (fused O/N heterocycle) and triazole (1,2,3-triazole) moieties.

- Spectroscopic and Functional Differences: Benzoxadiazole and triazole groups in Compound I are designed for fluorescence or UV absorption, whereas the imidazole in this compound may exhibit distinct π→π* transitions (e.g., UV absorbance ~260 nm) . The triazole’s dual nitrogen sites could enable stronger metal coordination compared to imidazole’s single nitrogen donor.

Coordination Polymer Ligands ()

- Functional Comparison: Imidazole’s lone-pair electrons make it a candidate for constructing coordination polymers, similar to carboxylate or amine-based linkers. However, its smaller size and rigid cyclohexanol backbone may yield less porous frameworks than larger, flexible ligands . Unlike triazole or benzoxadiazole derivatives (), imidazole-based ligands could prioritize stability over dynamic guest-responsive behavior.

Data Table: Key Comparative Features

Research Findings and Implications

Coordination Chemistry: The imidazole group in this compound could facilitate metal-ligand interactions, enabling the synthesis of stable coordination polymers. However, its smaller size compared to triazole-benzoxadiazole hybrids () might limit pore size and guest-adsorption capacity .

Spectroscopic Utility : While benzoxadiazole derivatives exhibit strong fluorescence (), imidazole-based compounds may require structural modifications (e.g., conjugation with chromophores) to enhance optical properties.

Safety and Handling: Like 1-Ethynyl-1-cyclohexanol, this compound likely requires careful handling in R&D settings, though its hazards (e.g., irritancy) would depend on substituent reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Imidazol-1-yl-cyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : Mannich-type reactions are viable for introducing the imidazole moiety to the cyclohexanol backbone. For example, highlights the use of Mannich reactions under reflux conditions (e.g., ethanol, 80°C) with catalytic acids to form imidazole derivatives. Optimize yield by adjusting solvent polarity (polar aprotic solvents like DMF may enhance nucleophilicity) and using stoichiometric control of amine precursors. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Provides definitive bond lengths (e.g., C–N: ~1.32 Å) and dihedral angles between the imidazole and cyclohexanol rings (e.g., 12.5° deviation from planarity) .

- NMR spectroscopy : Use ¹H NMR to confirm proton environments (e.g., imidazole H-2 at δ 7.2–7.5 ppm; cyclohexanol OH at δ 1.5–2.0 ppm) and ¹³C NMR for carbonyl/aromatic carbon assignments .

- IR spectroscopy : Identify key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N stretch at 1650 cm⁻¹) .

Q. How can researchers ensure purity during the isolation of this compound?

- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities. Validate purity (>98%) via GC-MS (electron ionization, m/z peaks corresponding to molecular ion [M+H]⁺). For hygroscopic samples, use anhydrous Na₂SO₄ during drying and store under inert gas .

Advanced Research Questions

Q. What strategies resolve discrepancies in computational vs. experimental spectral data for this compound?

- Methodological Answer : Cross-validate using DFT calculations (B3LYP/6-31G* basis set) to model vibrational frequencies and NMR chemical shifts. If experimental IR peaks deviate by >10 cm⁻¹, consider tautomeric forms (e.g., imidazole ring protonation states) or solvent effects. Compare with crystallographic data (e.g., unit cell dimensions: a = 5.62 Å, b = 7.83 Å, c = 11.65 Å) to validate conformers .

Q. How does the steric environment of the cyclohexanol ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Perform kinetic studies (e.g., pseudo-first-order conditions) with varying nucleophiles (e.g., thiols, amines). Use X-ray data (e.g., cyclohexanol chair conformation with axial OH group) to correlate steric hindrance with reaction rates. Computational docking (AutoDock Vina) can predict binding affinities in enzyme-active sites, highlighting steric clashes .

Q. What experimental designs assess the stability of this compound under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–9, 37°C) and analyze degradation via LC-MS over 24 hours.

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., onset at 180°C).

- Light sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation products with HRMS .

Q. How can researchers address contradictory bioactivity results in cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum-free media) and validate via dose-response curves (IC₅₀ values). Use SPR (surface plasmon resonance) to measure direct binding constants (KD) to target proteins, reducing false positives from off-target effects .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-imidazol-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C9H14N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h5-9,12H,1-4H2 |

InChI Key |

BFRIPECZNDHAOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N2C=CN=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.